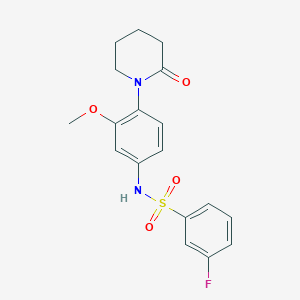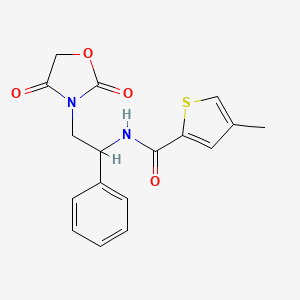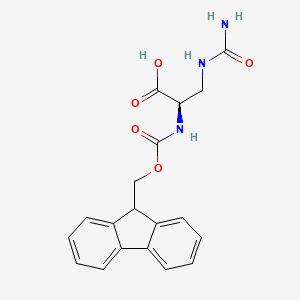![molecular formula C22H16ClN5 B2407585 N-(2-clorobencil)-3-fenil[1,2,3]triazolo[1,5-a]quinazolin-5-amina CAS No. 866350-07-4](/img/structure/B2407585.png)
N-(2-clorobencil)-3-fenil[1,2,3]triazolo[1,5-a]quinazolin-5-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a compound that belongs to the class of triazole-fused heterocyclic compounds . These compounds are relevant structural templates in both natural and synthetic biologically active compounds . The molecular formula of this compound is C25H22ClN5O2S and it has a molecular weight of 491.99 .
Synthesis Analysis
The synthesis of such compounds often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is performed, comprehensively exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .Molecular Structure Analysis
The molecular structure of “N-(2-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is characterized by a triazolo[1,5-a]quinazolin-5-amine core . This core is a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is performed, comprehensively exploring the reaction scope .Aplicaciones Científicas De Investigación
- El andamiaje de [1,2,3]-triazolo[1,5-a]quinoxalin-4(5H)-ona, al que pertenece nuestro compuesto, ha sido investigado por su potencial antimicrobiano . Los investigadores han sintetizado derivados de este andamiaje y han evaluado su actividad contra especies bacterianas como Staphylococcus aureus, Pseudomonas aeruginosa y Klebsiella pneumoniae, así como cepas fúngicas como Candida albicans. Cabe destacar que algunos derivados mostraron resultados prometedores, lo que justifica una mayor optimización.
- El andamiaje de triazoloquinoxalina ha sido explorado como una plantilla estructural para agentes cardiovasculares . Los investigadores han investigado su potencial en el diseño de compuestos con propiedades anti-VIH, antitripanosomales y antialérgicas. Estas aplicaciones destacan la versatilidad de este andamiaje.
- El núcleo de [1,2,3]-triazolo[1,5-a]quinoxalin-4(5H)-ona ha sido considerado una unidad versátil para el diseño de nuevos agentes quimioterapéuticos . Su estructura única permite la derivatización, lo que lo convierte en un objetivo atractivo para el descubrimiento de fármacos.
- A pesar de sus aplicaciones en química medicinal, ha habido una falta de protocolos de síntesis versátiles y ecológicos para este andamiaje . Los esfuerzos recientes se han centrado en el desarrollo de rutas de síntesis sostenibles utilizando catalizadores y condiciones de reacción ecocompatibles.
- Los investigadores han evaluado la actividad biológica de los derivados de este compuesto recién generados . Algunos compuestos (por ejemplo, 9, 14 y 20) mostraron promesa en la inhibición de la formación de biopelículas por Staphylococcus epidermidis.
- El andamiaje de triazoloquinoxalina es relevante tanto en compuestos biológicamente activos naturales como sintéticos, lo que lo convierte en una plantilla valiosa en la química heterocíclica . Su potencial para la decoración de grupos funcionales y el desarrollo de fármacos continúa siendo explorado.
Propiedades antimicrobianas
Aplicaciones cardiovasculares
Agentes quimioterapéuticos
Desarrollo de metodología sintética
Investigaciones biológicas
Química heterocíclica
En resumen, el compuesto "N-(2-clorobencil)-3-fenil[1,2,3]triazolo[1,5-a]quinazolin-5-amina" es prometedor en diversos campos, desde la investigación antimicrobiana hasta el diseño de fármacos cardiovasculares. Su estructura única y su potencial para la derivatización lo convierten en un área de estudio emocionante. Los investigadores están trabajando activamente para optimizar sus propiedades y explorar nuevas aplicaciones . 🌟
Safety and Hazards
Direcciones Futuras
The future directions for “N-(2-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar compounds involve further optimization and development to new antitubercular and anti-HIV agents . The results obtained from studies confirm that the synthesized and biologically evaluated triazolo quinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities .
Mecanismo De Acción
Target of Action
epidermidis . These targets suggest that the compound may have antimicrobial properties.
Mode of Action
It’s known that similar compounds interact with their targets through a nucleophilic substitution reaction . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Given its potential antimicrobial properties, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or dna replication, leading to bacterial death .
Pharmacokinetics
The compound’s molecular weight of 49199 suggests it may have suitable properties for oral bioavailability.
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth, given its potential antimicrobial properties . This could lead to the death of bacterial cells, thereby treating bacterial infections.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5/c23-18-12-6-4-10-16(18)14-24-21-17-11-5-7-13-19(17)28-22(25-21)20(26-27-28)15-8-2-1-3-9-15/h1-13H,14H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESLCMQHYTWPCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2407504.png)
![(3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2407505.png)


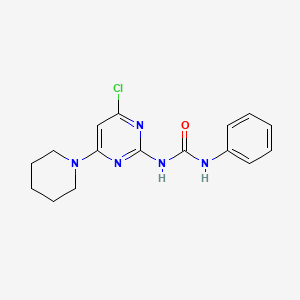
![2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2407510.png)
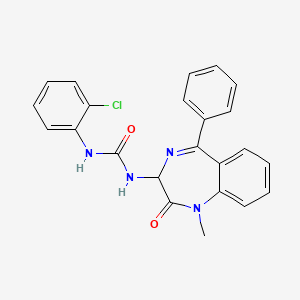
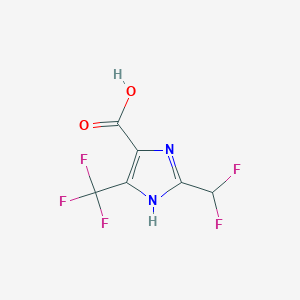

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide](/img/structure/B2407515.png)
